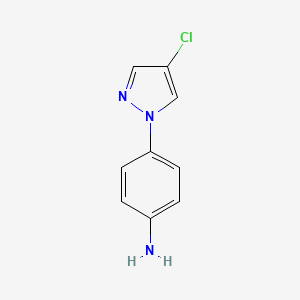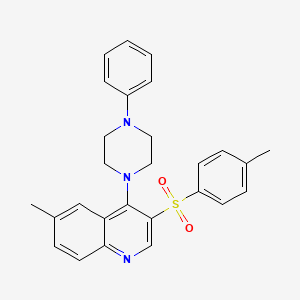
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate, also known as AMPC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
The mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of ion channels and receptors. (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been shown to interact with various ion channels, including potassium channels and calcium channels. It has also been shown to modulate the activity of various receptors, including GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and modulate the immune system. In vivo studies have shown that (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate can reduce pain and inflammation in animal models.
实验室实验的优点和局限性
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various scientific fields. However, there are also limitations to using (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well documented.
未来方向
There are several future directions for the study of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to explore its potential applications in other scientific fields, such as materials science and environmental science. Additionally, more research is needed to fully understand the advantages and limitations of using (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments.
合成方法
The synthesis of (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with (5-acetyl-2-methoxyphenyl)methyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis method is reported to be high, making it a viable option for large-scale production.
科学研究应用
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been investigated for its potential to modulate ion channels and receptors. In biochemistry, (5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its interactions with enzymes and proteins.
属性
IUPAC Name |
(5-acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11(19)12-6-7-15(21-2)13(9-12)10-22-17(20)14-5-4-8-18-16(14)23-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBQFRRIMQSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Acetyl-2-methoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2512862.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2512864.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2512869.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512871.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2512875.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2512876.png)
![N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2512877.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/no-structure.png)
![methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2512879.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)